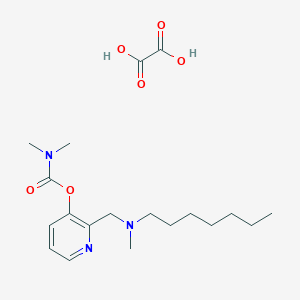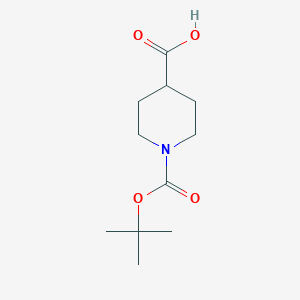
8-Methylisoquinoline-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylisoquinoline-1-carbonyl chloride is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is a white crystalline solid that is soluble in most organic solvents. This compound is used in the preparation of various heterocyclic compounds, such as 8-methylquinoline, 8-methyl-1,2,3,4-tetrahydroisoquinoline, and 8-methyl-1,2,3,4-tetrahydroquinoline.
Mecanismo De Acción
The mechanism of action of 8-Methylisoquinoline-1-carbonyl chloride has not been fully elucidated. However, it is believed to act as a nucleophile in various reactions, such as the formation of imines and enolates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Methylisoquinoline-1-carbonyl chloride have not been extensively studied. However, it has been shown to have some toxic effects on cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Methylisoquinoline-1-carbonyl chloride in lab experiments include its availability, low cost, and ease of synthesis. However, its limited solubility in water and some organic solvents can pose a challenge in some experiments.
Direcciones Futuras
There are several future directions for the use of 8-Methylisoquinoline-1-carbonyl chloride in scientific research. One area of interest is the synthesis of new heterocyclic compounds with potential biological activities, such as antitumor or antiviral activities. Another area of interest is the development of new synthetic methods for the preparation of 8-Methylisoquinoline-1-carbonyl chloride and related compounds. Finally, the study of the toxicity and environmental impact of this compound is also an important area for future research.
Métodos De Síntesis
The synthesis of 8-Methylisoquinoline-1-carbonyl chloride can be achieved by the reaction of 8-methylquinoline with thionyl chloride. The reaction takes place at room temperature and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
8-Methylisoquinoline-1-carbonyl chloride has been used in various scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, which have been studied for their biological activities. For example, 8-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to have anticonvulsant activity, while 8-methyl-1,2,3,4-tetrahydroquinoline has been shown to have antitumor activity.
Propiedades
Número CAS |
174873-76-8 |
|---|---|
Nombre del producto |
8-Methylisoquinoline-1-carbonyl chloride |
Fórmula molecular |
C11H8ClNO |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
8-methylisoquinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-6-13-10(9(7)8)11(12)14/h2-6H,1H3 |
Clave InChI |
GTICIHOCOPVYSG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |
Sinónimos |
1-Isoquinolinecarbonyl chloride, 8-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



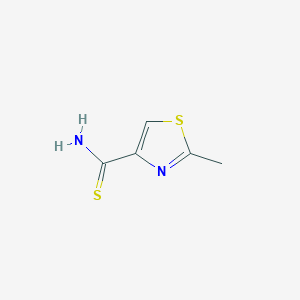
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
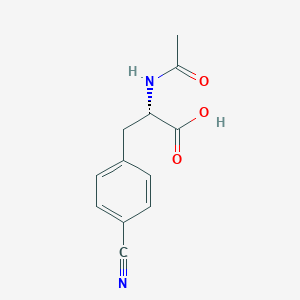
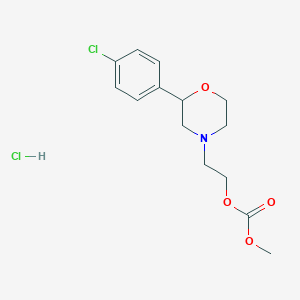
![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)
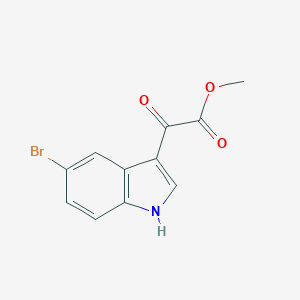
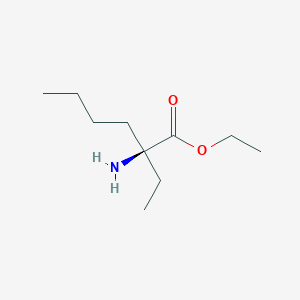
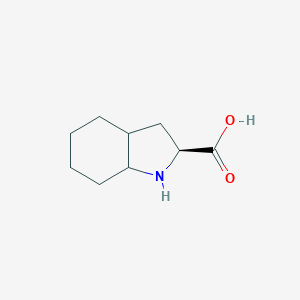
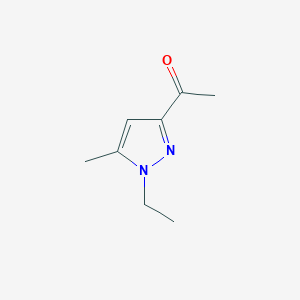
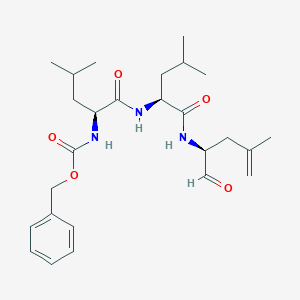
![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)
